2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule with several functional groups. It contains an imidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic compound. The presence of fluorophenyl and methoxyphenyl groups suggests that it might have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their relative positions. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives have been synthesized and evaluated for various biological activities. For instance, research has demonstrated the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. These compounds, including various derivatives of tetrahydropyrimidines and triazines, have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, alongside notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Applications
Another area of application is in the development of antimicrobial agents. Several studies have focused on the synthesis of new derivatives with potent antimicrobial properties. For instance, dipodal-benzimidazole, benzoxazole, and benzothiazole derivatives have been prepared and screened for antimicrobial activity, showing excellent broad-spectrum activity against bacterial and fungal strains (Padalkar et al., 2014). Additionally, fluorine-substituted 1,2,4-triazines have been evaluated as antibacterial agents, demonstrating interesting activity against several bacterial species (Alharbi & Alshammari, 2019).
Antitumor and Cytotoxic Activity
The compound and its derivatives have also been explored for antitumor and cytotoxic activities. A study on certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives highlighted their in vitro cytotoxic activity against cancer cell lines, with some compounds showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
COX Inhibitory Activity
Research into the cyclooxygenase (COX) inhibitory activity of derivatives has also been conducted. A study synthesizing 5,6-diaryl-1,2,4-triazine derivatives investigated their COX inhibitory activities, finding that some compounds showed strong inhibitory activity on the COX-2 enzyme, which could be beneficial for developing anti-inflammatory drugs (Ertas et al., 2022).
Properties
IUPAC Name |
2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4/c1-30-16-4-2-3-14(11-16)22-17(27)12-26-19(29)18(28)25-10-9-24(20(25)23-26)15-7-5-13(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSQONVCJNLCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.